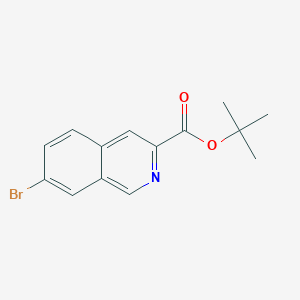

tert-Butyl 7-bromoisoquinoline-3-carboxylate

Description

Properties

Molecular Formula |

C14H14BrNO2 |

|---|---|

Molecular Weight |

308.17 g/mol |

IUPAC Name |

tert-butyl 7-bromoisoquinoline-3-carboxylate |

InChI |

InChI=1S/C14H14BrNO2/c1-14(2,3)18-13(17)12-7-9-4-5-11(15)6-10(9)8-16-12/h4-8H,1-3H3 |

InChI Key |

GVVWBTMTBVQTOF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC=C2C=C(C=CC2=C1)Br |

Origin of Product |

United States |

Preparation Methods

Bromination at the 7-Position

- Electrophilic bromination : Using bromine or N-bromosuccinimide (NBS) in non-aqueous solvents such as dichloromethane or acetic acid.

- Regioselectivity : The 7-position is favored due to electronic and steric effects in the isoquinoline ring.

- Reaction conditions : Low temperature and controlled addition rates to avoid polybromination.

Representative Synthetic Route (Literature-Informed)

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1. Isoquinoline formation | Condensation of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal, followed by cyclization (Pomeranz–Fritsch) | Isoquinoline core with substituents |

| 2. Introduction of tert-butyl carboxylate | Reaction with tert-butyl chloroformate or esterification of isoquinoline-3-carboxylic acid | tert-Butyl isoquinoline-3-carboxylate |

| 3. Bromination | NBS or Br2 in dichloromethane at 0°C to room temperature | Selective 7-bromo substitution |

This sequence aligns with the general synthetic principles for isoquinoline derivatives and is supported by analogous compound syntheses.

Research Findings and Optimization Notes

- Yield and Purity : Chromatographic purification (silica gel column chromatography with petroleum ether/ethyl acetate mixtures) is essential to isolate the pure this compound.

- Solvent choice : Non-protic, aprotic solvents such as dichloromethane or 1,2-dichloroethane favor regioselective bromination and minimize side reactions.

- Temperature control : Maintaining low temperatures during bromination improves selectivity and yield.

- Safety considerations : Handling brominating agents requires appropriate protective measures due to their corrosive and toxic nature.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at position 7 participates in palladium-mediated coupling reactions, enabling aryl- or heteroaryl-group introductions.

Example: Buchwald-Hartwig Amination

A mixture of ethyl 7-bromoisoquinoline-3-carboxylate (structurally analogous to the tert-butyl variant) reacts with tert-butyl piperazine-1-carboxylate under Pd(OAc)₂/RuPhos catalysis to yield piperazine-substituted isoquinoline derivatives .

General Reaction Scheme:

Conditions:

Outcome:

High yields (94%) of coupling products, demonstrating utility in constructing pharmacologically relevant heterocycles .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient isoquinoline ring facilitates bromine displacement by nucleophiles under basic or catalytic conditions.

Example: Hydroxylation

Bromo-substituted isoquinolines undergo hydroxylation when treated with aqueous NaOH at elevated temperatures (150°C), replacing Br with -OH .

Reaction Scope:

| Nucleophile | Product | Conditions | Yield |

|---|---|---|---|

| -OH | 7-Hydroxy-isoquinoline | NaOH, 150°C | 70-85% |

| -NH₂ | 7-Amino-isoquinoline | NH₃, Cu catalysis | 60-75% |

Functionalization of the Carboxylate Group

The tert-butyl ester can be hydrolyzed to a carboxylic acid or transesterified.

Deprotection to Carboxylic Acid

While direct hydrolysis data for the tert-butyl ester is limited, analogous ethyl esters are cleaved under basic conditions:

Conditions:

Expected Outcome for tert-Butyl Ester:

Likely requires stronger acidic conditions (e.g., TFA/DCM) for efficient deprotection .

Cyclization Reactions

7-Bromoisoquinoline derivatives participate in cyclizations to form fused polycyclic systems.

Example: Isoxazole Formation

Under Mn(OAc)₃ catalysis, 7-bromoisoquinoline-5,8-diones react with ethyl nitroacetate to yield isoxazoloquinolinediones . While this example uses a dione substrate, similar conditions could apply to the carboxylate derivative.

Mechanism:

Radical-initiated cyclization followed by oxidation .

Bromine-Lithium Exchange

Though not explicitly documented for this compound, bromine in analogous heterocycles undergoes lithium-halogen exchange for further functionalization.

Hypothetical Reaction:

Scientific Research Applications

tert-Butyl 7-bromoisoquinoline-3-carboxylate is utilized in several scientific research applications:

Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.

Pharmaceuticals: The compound is used in the development of novel drugs and therapeutic agents.

Biotechnology: It plays a role in the synthesis of bioactive molecules and bioconjugates.

Material Science: The compound is employed in the creation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 7-bromoisoquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The compound’s bromine atom and isoquinoline core allow it to participate in diverse chemical reactions, leading to the formation of bioactive molecules. These interactions can modulate biological pathways, making the compound valuable in drug discovery and development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Differences

The following table summarizes critical differences between tert-Butyl 7-bromoisoquinoline-3-carboxylate and its analogs:

Detailed Analysis of Analogous Compounds

tert-Butyl 7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 2102412-01-9)

- Structural Differences: Fluorine vs. Bromine: The fluorine atom at the 7-position is electron-withdrawing, altering electronic density and directing electrophilic substitutions differently compared to bromine. Fluorine’s smaller size and higher electronegativity reduce steric hindrance but increase resonance effects . This modification also impacts stability, as the saturated ring is less prone to oxidation.

- Functional Implications :

- The compound is suited for studies requiring electronic modulation (e.g., enzyme inhibition assays where fluorine’s inductive effects influence binding affinity).

Hypothetical tert-Butyl isoquinoline-3-carboxylate

- Structural Simplicity : The absence of a halogen substituent simplifies reactivity, limiting its use in cross-coupling reactions. However, the tert-butyl ester retains stability under diverse reaction conditions.

- Applications: Likely used as a precursor for introducing non-halogenated functional groups or as a control in comparative studies.

Biological Activity

tert-Butyl 7-bromoisoquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Chemical Formula : CHBrNO

- Molecular Weight : 323.19 g/mol

- IUPAC Name : tert-butyl N-(7-bromoisoquinolin-3-yl)carbamate

- SMILES Notation : CC(C)(C)OC(=O)NC1=NC=C2C=C(C=CC2=C1)Br

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as a lead compound for drug development.

The compound's mechanism involves interactions with specific molecular targets, particularly enzymes and receptors. The bromine atom and carbamate group are crucial for its binding affinity and reactivity, potentially leading to inhibition or activation of certain biological pathways. This interaction may influence processes such as cellular signaling and metabolic pathways, which are critical in disease states.

Structure-Activity Relationships (SAR)

Research indicates that the position and type of substituents on the isoquinoline ring significantly affect the compound's biological activity. For instance:

| Substituent Position | Effect on Activity |

|---|---|

| 6-position | Large steric groups reduce activity |

| 7-position | Essential for maintaining binding affinity |

| Carbamate Group | Influences solubility and receptor interaction |

A study found that modifications at the 6 and 7 positions could either enhance or diminish activity against specific targets, emphasizing the importance of structural optimization in drug design .

Antimicrobial Activity

A series of derivatives related to isoquinoline structures have shown promising antimicrobial activity. For example, compounds with similar structures demonstrated effectiveness against Mycobacterium tuberculosis (M. tb), with some exhibiting modest inhibition of M. tb ATP synthase . The SAR studies revealed that increasing lipophilicity generally improved potency against bacterial strains.

Enzyme Inhibition Studies

In vitro assays have indicated that this compound can inhibit certain enzymes involved in cancer metabolism. For instance, it was noted that related compounds had a significant impact on thymidylate synthase (TS), an enzyme crucial for DNA synthesis in rapidly proliferating cells . This suggests potential applications in cancer therapy.

Cytotoxicity Assays

Cytotoxicity assays conducted on various cancer cell lines revealed that derivatives of this compound could selectively induce apoptosis in tumor cells while sparing normal cells, indicating a favorable therapeutic index .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 7-bromoisoquinoline-3-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves introducing the tert-butyl ester group via carboxylation or substituting a bromine atom at the 7-position of the isoquinoline scaffold. For example, tert-butyl carbamates are often synthesized using Boc (tert-butoxycarbonyl) protecting group strategies under anhydrous conditions with coupling agents like DCC (dicyclohexylcarbodiimide) . Optimization can be achieved by varying catalysts (e.g., Mo(CO)₆ for epoxidation ), solvents (polar aprotic solvents like DMF), and temperatures. Statistical experimental design (e.g., factorial design) helps identify critical parameters such as reagent stoichiometry and reaction time .

Q. What analytical techniques are most effective for confirming the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : Confirm regiochemistry and tert-butyl group integrity via ¹H/¹³C NMR, focusing on characteristic shifts (e.g., tert-butyl at ~1.4 ppm in ¹H NMR).

- X-ray Crystallography : Resolve ambiguities in molecular geometry using programs like SHELXL , as demonstrated for brominated tert-butyl indole derivatives .

- GC/MS or LC-MS : Verify purity and molecular ion peaks .

Q. How should researchers handle and store this compound to ensure safety and compound stability?

- Methodological Answer :

- Storage : Keep in tightly sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .

- Handling : Use explosion-proof equipment and avoid ignition sources (e.g., open flames) due to potential peroxide formation in tert-butyl derivatives . PPE (gloves, goggles) and fume hoods are mandatory .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in spectroscopic data (e.g., NMR, X-ray crystallography) when characterizing this compound?

- Methodological Answer :

- Dynamic NMR : Use low-temperature NMR to study conformational equilibria, as applied to tert-butyl group dynamics in triazinanes .

- Cross-Validation : Compare X-ray-derived bond lengths/angles with DFT-optimized structures . For bromine positional isomers, employ NOESY to confirm spatial proximity .

Q. How can computational methods such as DFT calculations aid in predicting the reactivity and regioselectivity of this compound in substitution reactions?

- Methodological Answer :

- DFT Modeling : Calculate transition states to predict bromine substitution preferences (e.g., SNAr vs. cross-coupling). Include explicit solvent molecules in calculations to account for solvation effects, as shown for tert-butyl conformers .

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., C-7 bromine) prone to nucleophilic attack .

Q. In the context of cross-coupling reactions, how does the bromine substituent in this compound influence its reactivity, and what catalytic systems are optimal for such transformations?

- Methodological Answer : The bromine atom serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Optimize using:

- Catalysts : Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates.

- Bases : Cs₂CO₃ in toluene/EtOH mixtures, as employed in tert-butyl carbamate functionalization .

- Microwave Assistance : Enhance reaction rates and yields under controlled heating .

Q. How can researchers address challenges in the crystallization of this compound derivatives for X-ray diffraction studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.